4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family This compound is characterized by the presence of a chlorine atom at the 4th position and a carboxylic acid group at the 7th position of the pyrazolo[1,5-a]pyrazine ring system
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid typically involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with suitable reagents to introduce the carboxylic acid group at the 7th position. One common method involves the use of hydrazine hydrate in ethanol at room temperature, followed by further reactions with compounds having reactive sites such as triethyl orthoformate, acetic anhydride, or ethyl chloroformate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in research laboratories can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Condensation Reactions: The carboxylic acid group can participate in condensation reactions to form amides, esters, or other derivatives.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions
Hydrazine Hydrate: Used for the initial synthesis of the compound.
Triethyl Orthoformate: Used in condensation reactions.
Acetic Anhydride: Used for acetylation reactions.
Ethyl Chloroformate: Used for the formation of esters.
Major Products Formed
Amides and Esters: Formed through condensation reactions.
Fused Ring Systems: Formed through cyclization reactions with other heterocycles
Wissenschaftliche Forschungsanwendungen
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the design of biologically active molecules, including inhibitors of enzymes and receptors.
Material Science:
Biological Research: The compound is studied for its potential to modulate biological pathways and its effects on cellular processes.
Wirkmechanismus
The mechanism of action of 4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid involves its interaction with specific molecular targets, such as enzymes and receptors. The chlorine atom and carboxylic acid group play crucial roles in binding to these targets, leading to modulation of their activity. The exact pathways involved depend on the specific biological context and the nature of the target .
Vergleich Mit ähnlichen Verbindungen
4-Chloropyrazolo[1,5-a]pyrazine-7-carboxylicacid can be compared with other similar compounds, such as:
4-Chloropyrazolo[1,5-a]pyrazine: Lacks the carboxylic acid group, making it less versatile in condensation reactions.
4-Chloropyrazolo[1,5-a]pyridine-7-carbonitrile: Contains a nitrile group instead of a carboxylic acid group, leading to different reactivity and applications.
Imidazo[1,5-a]pyrazolo[5,1-c]pyrazine: A fused ring system with different biological activities and applications
Eigenschaften
CAS-Nummer |
2803862-22-6 |
---|---|
Molekularformel |
C7H4ClN3O2 |
Molekulargewicht |
197.58 g/mol |
IUPAC-Name |
4-chloropyrazolo[1,5-a]pyrazine-7-carboxylic acid |
InChI |
InChI=1S/C7H4ClN3O2/c8-6-4-1-2-10-11(4)5(3-9-6)7(12)13/h1-3H,(H,12,13) |
InChI-Schlüssel |
KFZOKWGNSOKPKY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=NC=C(N2N=C1)C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.